![molecular formula C13H19Cl2N3O B2986800 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride CAS No. 1384428-39-0](/img/structure/B2986800.png)

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of scientists at Merck Research Laboratories. Since then, MPEP has been widely used in scientific research to study the role of mGluR5 in various physiological processes.

Scientific Research Applications

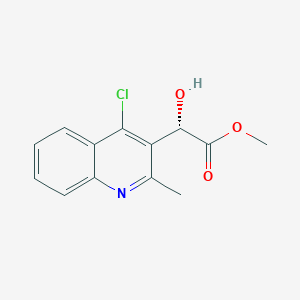

Chemical Synthesis and Modification

The compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride has been implicated in various chemical syntheses and modifications, demonstrating its utility in the creation of novel chemical entities. For example, in the synthesis of p-aminobenzoic acid diamides, derivatives of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine were employed, indicating the relevance of methoxyphenyl derivatives in complex chemical synthesis processes (Agekyan & Mkryan, 2015).

Pharmacological Potential

The pharmacological potential of related compounds, particularly those with methoxyphenyl moieties, has been extensively studied. For instance, palladium(II) and platinum(II) complexes containing benzimidazole ligands demonstrated potential anticancer activity, revealing the importance of methoxyphenyl derivatives in developing therapeutic agents (Ghani & Mansour, 2011).

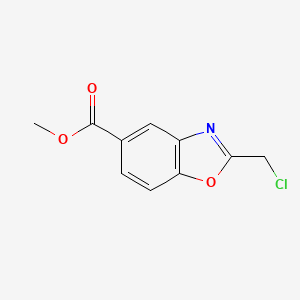

Material Science and Engineering

In the field of material science and engineering, the modification of polymers through condensation reactions with various amines, including those related to 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride, has shown promising applications. Such modifications have improved the thermal stability and biological activity of polymers, suggesting potential medical applications (Aly, Aly, & El-Mohdy, 2015).

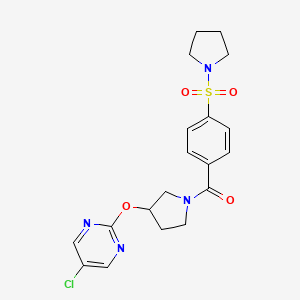

Antimicrobial and Antifungal Applications

The synthesis of novel compounds utilizing derivatives similar to 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride has led to the discovery of substances with significant antimicrobial and antifungal properties. Such research indicates the role of methoxyphenyl derivatives in addressing resistance issues and developing new therapeutic strategies (Puthran et al., 2019).

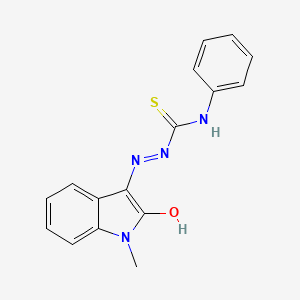

Mechanism of Action

Target of Action

It’s known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on a similar compound showed that it had a strong interaction with lm-ptr1, a protein target associated with leishmania . This suggests that the compound might interact with its targets in a similar manner, leading to its antileishmanial activity.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of the leishmania and plasmodium parasites, disrupting their ability to infect and proliferate within host cells .

Result of Action

The compound has shown significant antileishmanial and antimalarial activities . In particular, it has demonstrated superior antipromastigote activity, being more active than standard drugs such as miltefosine and amphotericin B deoxycholate . Furthermore, it has shown inhibition effects against Plasmodium berghei .

properties

IUPAC Name |

1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.2ClH/c1-10(14)11-4-5-13(17-2)12(8-11)9-16-7-3-6-15-16;;/h3-8,10H,9,14H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBNVALVMYBGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)CN2C=CC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine dihydrochloride | |

CAS RN |

1384428-39-0 |

Source

|

| Record name | 1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986720.png)

![N~6~-(4-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986730.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2986732.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2986734.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2986736.png)